molecular formula C19H20N2O4S2 B11084401 ethyl 4-[(2-methylpropyl)sulfanyl]-6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate

ethyl 4-[(2-methylpropyl)sulfanyl]-6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate

Cat. No.: B11084401
M. Wt: 404.5 g/mol
InChI Key: YWAFPJAHTUOQMN-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is “ethyl 4-[(2-methylpropyl)sulfanyl]-6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate.”
  • It belongs to the class of benzothiophene derivatives, which are heterocyclic compounds containing a benzene ring fused with a thiophene ring.
  • The presence of a nitro group, a pyrrole moiety, and an ester functional group makes this compound interesting for various applications.
  • Preparation Methods

  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Substitution: The reaction with 4-nitrobenzyl bromide involves nucleophilic substitution.

        Reduction: Reduction of the nitro group could yield an amino compound.

        Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    • Common reagents include bases (such as potassium carbonate) and reducing agents (like hydrogen gas with a catalyst).
  • Scientific Research Applications

      Medicinal Chemistry: Benzothiophene derivatives often exhibit biological activities.

      Materials Science: Benzothiophenes are used in organic electronics, such as OLEDs and solar cells.

      Agrochemicals: Some benzothiophenes have pesticidal properties.

  • Mechanism of Action

    • The exact mechanism for this specific compound depends on its specific application.
    • For potential medicinal uses, it may interact with specific molecular targets (e.g., enzymes, receptors) or affect cellular pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other benzothiophene derivatives, such as dibenzothiophenes and benzothiophene-1,1-dioxides.
    • Uniqueness lies in the combination of the nitro group, pyrrole ring, and ester functionality.

    Remember that this compound’s applications and mechanisms can vary based on context, so further research and experimentation are essential for a comprehensive understanding

    Properties

    Molecular Formula

    C19H20N2O4S2

    Molecular Weight

    404.5 g/mol

    IUPAC Name

    ethyl 4-(2-methylpropylsulfanyl)-6-nitro-3-pyrrol-1-yl-1-benzothiophene-2-carboxylate

    InChI

    InChI=1S/C19H20N2O4S2/c1-4-25-19(22)18-17(20-7-5-6-8-20)16-14(26-11-12(2)3)9-13(21(23)24)10-15(16)27-18/h5-10,12H,4,11H2,1-3H3

    InChI Key

    YWAFPJAHTUOQMN-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(C2=C(S1)C=C(C=C2SCC(C)C)[N+](=O)[O-])N3C=CC=C3

    Origin of Product

    United States

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